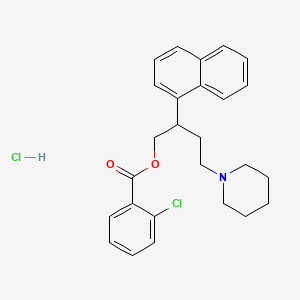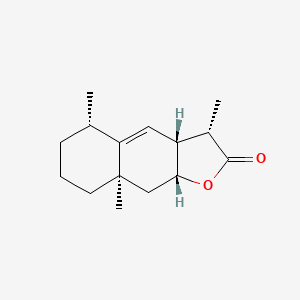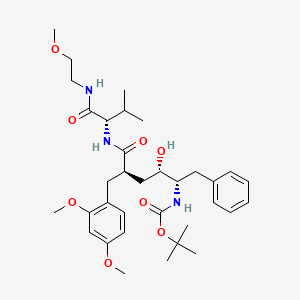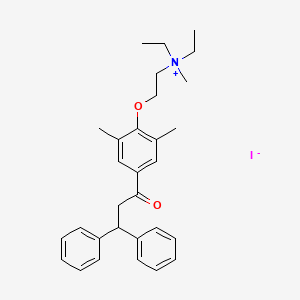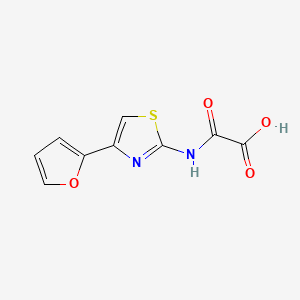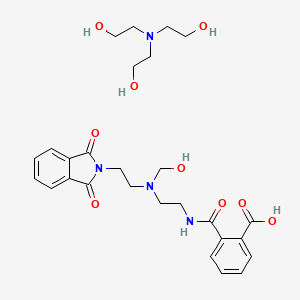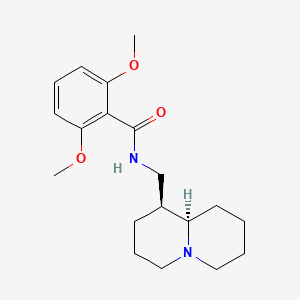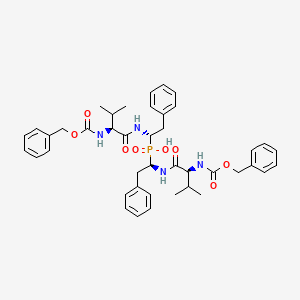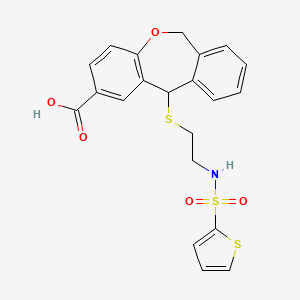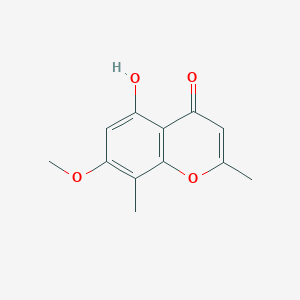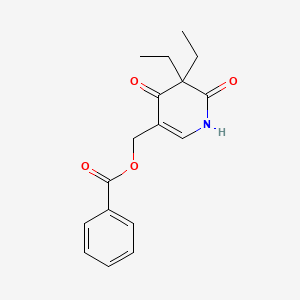![molecular formula C32H39O3P B12745520 phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite CAS No. 71002-26-1](/img/structure/B12745520.png)
phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl bis(4-tetracyclo[62113,602,7]dodec-9-enylmethyl) phosphite is a complex organophosphorus compound It is characterized by its unique structure, which includes a phenyl group and two tetracyclo[62113,602,7]dodec-9-enylmethyl groups bonded to a phosphite moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite typically involves the reaction of phenyl phosphorodichloridite with 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphite group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite can undergo various chemical reactions, including:
Oxidation: The phosphite group can be oxidized to a phosphate group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Addition: The double bonds in the tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl groups can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Addition: Electrophiles such as halogens, acids.
Major Products
Oxidation: Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate.
Substitution: Various substituted phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphites.
Addition: Halogenated or acid-added derivatives of the original compound.
Aplicaciones Científicas De Investigación
Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties.
Mecanismo De Acción
The mechanism of action of phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite involves its interaction with molecular targets through its phosphite group. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or biochemical reactions. The tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite can be compared with other similar compounds, such as:
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate: The oxidized form of the original compound, with different reactivity and applications.
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene derivatives: Compounds with similar tetracyclic structures but different functional groups, used in various chemical transformations.
This compound is unique due to its combination of a phosphite group with tetracyclic structures, providing distinct reactivity and applications compared to other organophosphorus compounds.
Propiedades
Número CAS |
71002-26-1 |
|---|---|
Fórmula molecular |
C32H39O3P |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite |
InChI |
InChI=1S/C32H39O3P/c1-2-4-26(5-3-1)35-36(33-16-24-12-22-14-27(24)31-20-8-6-18(10-20)29(22)31)34-17-25-13-23-15-28(25)32-21-9-7-19(11-21)30(23)32/h1-9,18-25,27-32H,10-17H2 |
Clave InChI |
ARJSATITKSCISZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1COP(OCC3CC4CC3C5C4C6CC5C=C6)OC7=CC=CC=C7)C8C2C9CC8C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


